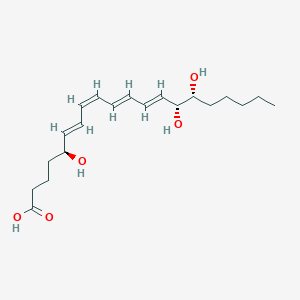
epi-Lipoxin B4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-epi-lipoxin B4 is a C20 hydroxy fatty acid having (5S)-, (14R)- and (15R)-hydroxy groups as well as (6E)- (8Z)-, (10E)- and (12E)-double bonds. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Epi-Lipoxin B4 plays a crucial role in resolving inflammation, acting as an endogenous anti-inflammatory mediator. It has been shown to inhibit the recruitment and activation of polymorphonuclear leukocytes (PMNs), which are key players in the inflammatory response. Specifically, studies indicate that 15-epi-LXB4 effectively reduces PMN chemotaxis and transmigration across endothelial and epithelial barriers, thereby limiting tissue damage during inflammatory processes .
Applications in Disease Models
Research has demonstrated the efficacy of this compound in various disease models, particularly those involving chronic inflammation and autoimmune conditions.
2.1. Inflammatory Bowel Disease
This compound has shown promise in models of inflammatory bowel disease by protecting intestinal epithelial cells from TNF-α-induced apoptosis and reducing mucosal damage .
2.2. Respiratory Conditions
In asthma models, 15-epi-LXB4 has been found to relax bronchial tissues and inhibit bronchoconstriction induced by leukotrienes, suggesting its potential use in treating asthma exacerbations .
2.3. Neurodegenerative Diseases
Recent studies indicate that this compound may have neuroprotective effects in models of traumatic brain injury and Alzheimer’s disease. It reduces blood-brain barrier permeability and inflammation, potentially enhancing recovery after cerebral ischemia .
| Disease Model | Effect of this compound |
|---|---|
| Inflammatory Bowel Disease | Reduces mucosal damage and protects colonocytes |
| Asthma | Relaxes bronchial tissues; inhibits bronchoconstriction |
| Traumatic Brain Injury | Decreases blood-brain barrier breakdown; reduces lesion volume |
| Alzheimer’s Disease | Enhances phagocytic activity of microglia; reduces inflammatory cytokines |
Clinical Applications
The therapeutic potential of this compound extends to clinical applications, particularly in managing chronic inflammatory conditions.
3.1. Dermatological Conditions
Clinical trials have indicated that topical application of 15-epi-LXB4 can significantly reduce the severity of eczema in infants, showcasing its efficacy as an anti-inflammatory agent in dermatology .
3.2. Periodontal Disease
This compound is being investigated for its role in treating periodontal diseases due to its ability to modulate inflammatory responses in gingival tissues .
Análisis De Reacciones Químicas
Structural Characteristics
epi-Lipoxin B4 is a trihydroxy polyunsaturated fatty acid with the chemical formula C20H32O5 and molecular weight 352.5 g/mol . Its structure includes:
| Feature | LXB4 | 15-epi-LXB4 |
|---|---|---|
| 15-hydroxy configuration | S | R |
| IUPAC Name | 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid | 5S,14R,15R-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid |
Example Synthetic Route:
| Step | Reaction Type | Purpose |
|---|---|---|
| 1 | Sharpless Epoxidation | Generate 15R-hydroxy epoxide |
| 2 | Heck Coupling | Install 6E,8Z double bonds |
| 3 | Diastereoselective Reduction | Finalize 5S,14R hydroxyls |
Metabolic Stability and Reactivity
This compound is susceptible to rapid enzymatic degradation, limiting its therapeutic utility:
-
Oxidation : Prostaglandin dehydrogenase (PGDH) oxidizes the 15-hydroxy group to a ketone, forming inactive 15-keto metabolites .
-
Reduction : Further reduction of double bonds (e.g., 13,14-dihydro derivatives) abolishes bioactivity .
| Reaction Type | Enzyme/Condition | Product | Bioactivity |
|---|---|---|---|
| Oxidation | PGDH | 15-keto-epi-LXB4 | Inactive |
| Reduction | Dehydrogenases/Reductases | 13,14-dihydro-epi-LXB4 | Inactive |
Stability in Biological Matrices
-
Half-Life : <5 minutes in human serum due to rapid β-oxidation and enzymatic inactivation .
-
Stabilization Strategies : Aromatic analogues (e.g., replacing double bonds with phenyl groups) resist metabolic degradation .
Key Techniques:
-
LC-MS/MS : Quantifies epi-LXB4 in biological samples (LOQ: 0.1 pg/mL) .
-
Nuclear Magnetic Resonance (NMR) : Confirms double bond geometry and hydroxyl configurations .
Comparative Reactivity with Lipoxin B4
While both LXB4 and 15-epi-LXB4 share anti-inflammatory properties, their stereochemical differences lead to distinct reactivity:
Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(5S,6E,8Z,10E,12E,14R,15R)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18-,19-/m1/s1 |
Clave InChI |
UXVRTOKOJOMENI-SKYGSKSRSA-N |
SMILES isomérico |
CCCCC[C@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















